molecular formula C21H25N5O5 B8242451 RapiFluor-MS

RapiFluor-MS

Cat. No.: B8242451
M. Wt: 427.5 g/mol
InChI Key: BWBDAEIIXBEFSS-UHFFFAOYSA-N
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Description

RapiFluor-MS is a novel labeling reagent designed to provide a fast, efficient, and reproducible sample preparation workflow. It is particularly known for its high sensitivity in both fluorescence and mass spectrometry detection. This compound is primarily used for the profiling of released N-glycans, which are complex carbohydrates attached to proteins that play crucial roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of RapiFluor-MS involves the synthesis of a quinoline fluorophore and a highly basic tertiary amine. The synthetic route includes the formation of an N-hydroxysuccinimide carbamate, which serves as the rapid tagging functional group. This group reacts efficiently with N-glycans, allowing for quick and effective labeling .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated systems. The process involves the reduction of glycoproteins using dithiothreitol, followed by the release of N-glycans with PNGase F. The released N-glycans are then labeled with this compound using automated liquid handling platforms, ensuring high throughput and reproducibility .

Chemical Reactions Analysis

Types of Reactions

RapiFluor-MS primarily undergoes substitution reactions where the N-hydroxysuccinimide carbamate group reacts with the amino groups of N-glycans. This reaction is highly efficient and occurs rapidly, making it suitable for high-throughput applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include dithiothreitol for the reduction of disulfide bonds in glycoproteins and PNGase F for the release of N-glycans. The labeling reaction is typically carried out in aqueous conditions at room temperature .

Major Products Formed

The major products formed from the reactions involving this compound are labeled N-glycans. These labeled glycans exhibit high fluorescence and mass spectrometric sensitivity, making them ideal for detailed glycan profiling .

Mechanism of Action

The mechanism of action of RapiFluor-MS involves the efficient labeling of N-glycans through the reaction of its N-hydroxysuccinimide carbamate group with the amino groups of the glycans. The quinoline fluorophore and the highly basic tertiary amine in this compound enable both fluorescence and mass spectrometric detection. This dual detection capability allows for highly sensitive and accurate glycan profiling .

Comparison with Similar Compounds

RapiFluor-MS is often compared with other labeling reagents such as 2-aminobenzamide and procainamide. While 2-aminobenzamide and procainamide are also used for glycan analysis, this compound offers significantly higher sensitivity in both fluorescence and mass spectrometric detection. This makes it a superior choice for high-throughput glycan profiling .

Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-[2-[2-(diethylamino)ethylcarbamoyl]quinolin-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-3-25(4-2)12-11-22-20(29)17-7-5-14-13-15(6-8-16(14)24-17)23-21(30)31-26-18(27)9-10-19(26)28/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,29)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBDAEIIXBEFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)NC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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